2-amino-N-benzyl-N-ethyl-4-methylpentanamide hydrochloride
CAS No.:
Cat. No.: VC16694872
Molecular Formula: C15H25ClN2O
Molecular Weight: 284.82 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H25ClN2O |
|---|---|
| Molecular Weight | 284.82 g/mol |
| IUPAC Name | 2-amino-N-benzyl-N-ethyl-4-methylpentanamide;hydrochloride |
| Standard InChI | InChI=1S/C15H24N2O.ClH/c1-4-17(11-13-8-6-5-7-9-13)15(18)14(16)10-12(2)3;/h5-9,12,14H,4,10-11,16H2,1-3H3;1H |
| Standard InChI Key | OVBASEFMRZNSOQ-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC1=CC=CC=C1)C(=O)C(CC(C)C)N.Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Stereochemistry
The compound’s systematic name, 2-amino-N-benzyl-N-ethyl-4-methylpentanamide hydrochloride, reflects its hybrid aliphatic-aromatic architecture. The parent molecule (C₁₄H₂₃N₂O) features a 4-methylpentyl backbone, a primary amine at the 2-position, and N-benzyl-N-ethyl substitutions on the amide nitrogen. Protonation of the amine group with hydrochloric acid yields the hydrochloride salt (C₁₅H₂₅ClN₂O), increasing its molecular weight to 284.82 g/mol .
Three-Dimensional Conformation
X-ray crystallography data are absent, but computational models predict a folded conformation due to intramolecular interactions between the benzyl aromatic ring and the amide carbonyl . This spatial arrangement may influence receptor binding affinity, particularly in biological systems where steric complementarity is critical.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₅ClN₂O | |
| Molecular Weight | 284.82 g/mol | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 2 | |
| Topological Polar Surface Area | 46.3 Ų |
Synthesis and Manufacturing
Synthetic Pathways
The parent compound is synthesized via peptide coupling strategies, typically involving carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide). A generalized protocol includes:
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Amino Protection: The primary amine is shielded using tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions.
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Amide Bond Formation: Reaction of the protected amino acid with N-benzyl-N-ethylamine under coupling conditions.
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Deprotection: Acidic cleavage of the Boc group (e.g., with trifluoroacetic acid) yields the free amine.
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Salt Formation: Treatment with hydrochloric acid in a polar solvent (e.g., ethanol) produces the hydrochloride salt .
Critical parameters include maintaining an inert atmosphere (argon/nitrogen) to prevent oxidation and strict temperature control (0–5°C during coupling).
Physicochemical Properties
Spectroscopic Profiles
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IR Spectroscopy: Strong absorption bands at 1650 cm⁻¹ (amide C=O stretch) and 3300 cm⁻¹ (N-H stretch) confirm the amide and amine functionalities .
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NMR: ¹H NMR (DMSO-d₆) displays a singlet at δ 1.2 ppm (C(CH₃)₂), a multiplet at δ 7.3 ppm (benzyl aromatic protons), and a broad peak at δ 8.1 ppm (NH₃⁺) .
Research Gaps and Future Directions
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Stereochemical Clarification: Absolute configuration determination via X-ray or circular dichroism.
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In Vivo Pharmacokinetics: Bioavailability, metabolism, and excretion profiles in rodent models.
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Target Validation: CRISPR screening or proteomic studies to identify off-target effects.
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